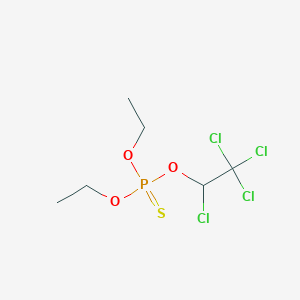
Bis(pentafluorophényl)phénylphosphine
Vue d'ensemble
Description
Bis(pentafluorophenyl)phenylphosphine, also known as bis(pentafluorophenyl)phenylphosphine, is an organophosphorus compound with the molecular formula C₁₈H₅F₁₀P. It is characterized by the presence of three phenyl groups, two of which are fully fluorinated. This compound is notable for its high thermal stability and unique electronic properties, making it a valuable reagent in various chemical applications .
Applications De Recherche Scientifique
Bis(pentafluorophenyl)phenylphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: It serves as a probe for studying enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential use in drug delivery systems and as a diagnostic tool.
Mécanisme D'action
Target of Action
Bis(pentafluorophenyl)phenylphosphine, also known as Decafluorotriphenylphosphine, is primarily used as a ligand in various chemical reactions . Its primary targets are the reactant molecules in these reactions, where it plays a crucial role in facilitating and directing the course of the reaction .
Mode of Action
This compound interacts with its targets by binding to them and influencing their reactivity. For instance, it is involved in the palladium-catalyzed Heck reaction of iodobenzene and styrene . In this reaction, it binds to the palladium catalyst, modifying its electronic properties and thereby influencing the course of the reaction .
Biochemical Pathways
The specific biochemical pathways affected by Bis(pentafluorophenyl)phenylphosphine depend on the particular reaction it is involved in. In the case of the Heck reaction, it facilitates the cross-coupling of aryl halides and alkenes . This reaction is a key step in many synthetic pathways, leading to a wide range of downstream products .
Result of Action
The result of Bis(pentafluorophenyl)phenylphosphine’s action is the facilitation of chemical reactions, leading to the formation of desired products. For example, in the Heck reaction, its presence allows for the efficient coupling of iodobenzene and styrene .
Action Environment
The action of Bis(pentafluorophenyl)phenylphosphine can be influenced by various environmental factors. For instance, the Heck reaction it facilitates occurs in compressed carbon dioxide . The pressure and temperature of the reaction environment can significantly affect the reaction’s rate and yield . Furthermore, this compound is air-sensitive, indicating that it must be handled and stored under an inert atmosphere to prevent degradation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(pentafluorophenyl)phenylphosphine can be synthesized through the reaction of triphenylphosphine with elemental fluorine or fluorinating agents such as xenon difluoride. The reaction typically occurs in an inert solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of decafluorotriphenylphosphine involves large-scale fluorination processes. These processes are carried out in specialized reactors designed to handle highly reactive fluorine gas. The use of automated systems ensures precise control over reaction parameters, resulting in high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(pentafluorophenyl)phenylphosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It participates in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various organophosphorus compounds, depending on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(pentafluorophenyl)phosphine: Similar in structure but with three fully fluorinated phenyl groups.
Triphenylphosphine: Lacks fluorination, resulting in different electronic properties.
Tris(4-fluorophenyl)phosphine: Contains partially fluorinated phenyl groups.
Uniqueness
Bis(pentafluorophenyl)phenylphosphine is unique due to its combination of high thermal stability and strong electron-withdrawing capability. This makes it particularly useful in applications requiring robust and highly reactive ligands .
Propriétés
IUPAC Name |
bis(2,3,4,5,6-pentafluorophenyl)-phenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H5F10P/c19-7-9(21)13(25)17(14(26)10(7)22)29(6-4-2-1-3-5-6)18-15(27)11(23)8(20)12(24)16(18)28/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNXPGGNQMSMTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H5F10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198783 | |
| Record name | Bis(pentafluorophenyl)phenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | Bis(pentafluorophenyl)phenylphosphine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12364 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5074-71-5 | |
| Record name | Bis(2,3,4,5,6-pentafluorophenyl)phenylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5074-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(pentafluorophenyl)phenylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005074715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(pentafluorophenyl)phenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(pentafluorophenyl) phenyl phosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.437 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is decafluorotriphenylphosphine used in GC/MS analysis?
A1: Decafluorotriphenylphosphine serves as a valuable tool for evaluating instrument performance in GC/MS systems operating in both electron impact (EI) [] and chemical ionization (CI) modes []. Its well-characterized fragmentation pattern allows for:
- Mass and Ion Abundance Calibration: DFTPP produces a predictable mass spectrum with fragment ions across a wide mass range, enabling calibration and standardization of GC/MS instruments [, ].
- Performance Assessment: The relative abundances of DFTPP ions provide insights into instrument sensitivity, resolution, and overall performance [, ]. This helps ensure accurate identification and quantification of analytes in various applications.
Q2: How do the ion abundance criteria for decafluorotriphenylphosphine contribute to environmental analysis?
A2: Ion abundance criteria, initially established to standardize quadrupole mass spectra against magnetic sector spectra, play a crucial role in ensuring the reliability and comparability of GC/MS data, particularly in environmental analysis []. By adhering to established ion abundance criteria for DFTPP, laboratories can:
- Facilitate Interlaboratory Comparisons: Standardization through DFTPP enables reliable comparison of data generated across different laboratories and instruments [].
Q3: What is the impact of instrumental parameters on the mass spectrum of decafluorotriphenylphosphine?
A3: Research indicates that factors such as ion source temperature, pressure, sample concentration, electron energy, and ion optic settings can influence the relative abundances of ions observed in the DFTPP mass spectrum [, ]. For instance:
- Ion Source Temperature: Higher temperatures can lead to increased fragmentation, impacting the relative abundances of molecular and fragment ions [].
- Ion Focus Potential: This parameter significantly affects the ratio of molecular ions to specific fragment ions, like Cl- [].
Q4: Can decafluorotriphenylphosphine be used in supercritical fluid chromatography-mass spectrometry (SFC/MS)?
A4: Yes, research demonstrates the feasibility of using DFTPP in open tubular column SFC/MS systems []. In this setup:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















